Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate

Description

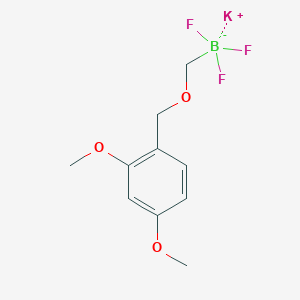

Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate (CAS: 1027642-26-7) is an organotrifluoroborate salt with the molecular formula C₉H₁₁BF₃KO₂ and a molecular weight of 258.09 g/mol . Structurally, it features a trifluoroborate core substituted with a methoxymethyl group linked to a 2,4-dimethoxybenzyl moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability, ease of handling, and compatibility with transition-metal catalysts . Its methoxy groups enhance solubility in polar organic solvents, making it advantageous for applications in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C10H13BF3KO3 |

|---|---|

Molecular Weight |

288.11 g/mol |

IUPAC Name |

potassium;(2,4-dimethoxyphenyl)methoxymethyl-trifluoroboranuide |

InChI |

InChI=1S/C10H13BF3O3.K/c1-15-9-4-3-8(10(5-9)16-2)6-17-7-11(12,13)14;/h3-5H,6-7H2,1-2H3;/q-1;+1 |

InChI Key |

QAUUESUMBZDCIR-UHFFFAOYSA-N |

Canonical SMILES |

[B-](COCC1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate typically involves the reaction of 2,4-dimethoxybenzyl alcohol with potassium trifluoroborate under specific conditions. The process often includes the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

a) Potassium ((Diphenylphosphino)ethynyl)trifluoroborate

- Structure: Contains a diphenylphosphino-ethynyl substituent (C≡C-PPh₂).

- Properties : Exhibits dual functionality as a trifluoroborate and a phosphine ligand, enabling applications in heterobimetallic catalysis .

- Reactivity : The ethynyl group allows for further functionalization via click chemistry, while the phosphine moiety facilitates coordination with metals like palladium or gold.

- Yield : Synthesized in 39% yield via lithiation and borate quenching .

b) Potassium 4-Formylfuran-2-yltrifluoroborate

- Structure : Features a formyl group on a furan ring.

- Applications : Used in reductive amination to synthesize secondary amines, as demonstrated by Molander and Cooper .

- Synthesis : Prepared via KHF₂ treatment of boronic acids, achieving 66% yield .

c) Potassium (2,4-Dichlorophenyl)trifluoroborate

- Structure : Substituted with electron-withdrawing chlorine atoms.

- Stability : Enhanced hydrolytic stability due to electron-deficient aromatic rings .

- Hazards : Classified as an irritant (Xi hazard code) .

d) Potassium 4-(Tetrahydropyranylmethoxy)methyltrifluoroborate

- Structure : Contains a tetrahydropyranyl (THP)-protected alkoxy group.

- Utility: The THP group improves solubility in non-polar solvents and enables deprotection under mild acidic conditions .

Reactivity and Cross-Coupling Efficiency

Key Observations :

- The methoxybenzyl group in the target compound improves electron density at the boron center, enhancing oxidative addition with electron-deficient aryl chlorides .

- Chlorinated derivatives exhibit lower yields due to steric and electronic hindrance .

- Phosphino-ethynyl analogs show versatility in tandem catalysis but require stringent anhydrous conditions .

Biological Activity

Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate is a specialized organotrifluoroborate compound notable for its potential applications in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its synthesis, reactivity, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a trifluoroborate group coupled with a substituted benzyl ether. The structural formula can be represented as follows:

- Molecular Formula: C₉H₁₁BF₃KNO₂

- Molecular Weight: 245.07 g/mol

- Solubility: Slightly soluble in water

The compound's stability and ease of handling make it attractive for various synthetic applications, particularly due to the unique reactivity patterns introduced by the trifluoroborate moiety.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Trifluoroborate Group: This is achieved through a reaction with boron trifluoride.

- Substitution Reaction: The dimethoxybenzyl ether is introduced via nucleophilic substitution.

- Purification: The final product is purified through crystallization or chromatography.

This multi-step process ensures high purity and yield, which are critical for subsequent biological evaluations.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules that can exhibit biological activity. The compound's reactivity with various electrophiles and nucleophiles allows for the formation of diverse chemical entities that may possess therapeutic properties.

Key Reactions:

- Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of carbon-carbon bonds, which is essential in drug discovery and development.

- Reactivity with Electrophiles: The compound's trifluoroborate group enhances its electrophilic character, making it suitable for further functionalization.

Case Studies

-

Inhibitory Effects on Cancer Cell Lines:

Research has demonstrated that compounds derived from this compound exhibit inhibitory effects on specific cancer cell lines. For example, derivatives have been tested against lung cancer cells, showing a decrease in motility and invasion when combined with USP25 inhibitors . -

Potential as a Therapeutic Agent:

The compound has been evaluated for its potential in treating diseases linked to the modulation of USP28 and USP25 enzymes. These enzymes are associated with various disorders including cancer and inflammation. In vitro studies indicate that compounds targeting these pathways can significantly reduce tumor growth and inflammatory responses .

Data Table: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.